5-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C6H3BrF3N2O2S It is a pyrimidine derivative, characterized by the presence of bromine, methylsulfonyl, and trifluoromethyl groups
Preparation Methods
The synthesis of 5-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)pyrimidine typically involves multiple steps. One common method includes the bromination of a suitable pyrimidine precursor followed by the introduction of the methylsulfonyl and trifluoromethyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
5-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
5-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The presence of the bromine, methylsulfonyl, and trifluoromethyl groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
5-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)pyrimidine can be compared with other pyrimidine derivatives such as:
5-Bromo-2-(trifluoromethyl)pyrimidine: Lacks the methylsulfonyl group, which may affect its reactivity and applications.
2-(Methylsulfonyl)-4-(trifluoromethyl)pyrimidine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-2-methylsulfonyl-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O2S/c1-15(13,14)5-11-2-3(7)4(12-5)6(8,9)10/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYZFRSKRAWDNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.